An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-1,2,6-Hexanetriol
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-1,2,6-Hexanetriol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (-)-1,2,6-hexanetriol, a chiral molecule of significant interest in various scientific fields, including pharmaceutical development. From its fundamental chemical structure and stereochemistry to potential synthetic and analytical methodologies, this document is intended to be a valuable resource for researchers and professionals working with chiral building blocks.
Introduction: The Significance of (-)-1,2,6-Hexanetriol
1,2,6-Hexanetriol is a trihydric alcohol with a six-carbon backbone, featuring hydroxyl groups at positions 1, 2, and 6. Its utility spans a wide range of applications, from a humectant and solvent in cosmetics and pharmaceuticals to a precursor in the synthesis of polymers such as polyesters and polyurethanes.[1][2] The presence of a chiral center at the C-2 position gives rise to two enantiomers: (S)-(+)-1,2,6-hexanetriol and (R)-(-)-1,2,6-hexanetriol. This guide focuses specifically on the (-)-enantiomer, which possesses the (S) configuration.
The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The ability to synthesize and analyze enantiomerically pure compounds like (-)-1,2,6-hexanetriol is therefore of critical importance. This versatile chiral building block, with its three distinct hydroxyl groups, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of complex and stereochemically defined pharmaceutical intermediates.[1]
Chemical Structure and Stereochemistry
The core of understanding (-)-1,2,6-hexanetriol lies in its three-dimensional structure.
Table 1: Chemical Identity of (-)-1,2,6-Hexanetriol
| Identifier | Value |
| IUPAC Name | (2S)-hexane-1,2,6-triol[3] |
| CAS Number | 130232-56-3[3] |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol |
| Chiral Center | C-2 |
| Configuration | (S) |
The stereochemistry at the C-2 position is defined by the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the (S) configuration for the (-)-enantiomer. This specific spatial arrangement of the hydroxyl group is crucial for its interactions in a chiral environment, such as with biological receptors or in asymmetric synthesis.
Synthesis of Enantiomerically Pure (-)-1,2,6-Hexanetriol
The production of racemic 1,2,6-hexanetriol is well-established, traditionally proceeding from the hydrolysis and subsequent hydrogenation of acrolein dimer.[4][5] More contemporary and sustainable methods involve the catalytic reduction of 5-hydroxymethylfurfural (HMF), a bio-based platform chemical.[4] However, for applications in drug development, the synthesis of the enantiomerically pure (-)-1,2,6-hexanetriol is essential. Two primary strategies can be employed: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: A Proactive Approach to Chirality
One promising approach is the Sharpless Asymmetric Dihydroxylation (AD) .[6][7] This powerful method allows for the enantioselective conversion of an alkene to a vicinal diol.
Caption: Conceptual workflow for enzymatic kinetic resolution.
Rationale for this approach: Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic alcohol. In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer (in this hypothetical case, the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be easily separated by standard chromatographic techniques due to their different polarities.
Analytical Characterization
The confirmation of the structure and stereochemistry of (-)-1,2,6-hexanetriol requires a combination of spectroscopic and chiroptical techniques. While specific spectral data for the pure (-)-enantiomer are not widely published, the following provides an overview of the expected data based on the racemic mixture and general principles.
Table 2: Expected Spectroscopic Data for 1,2,6-Hexanetriol
| Technique | Expected Features |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.3-1.8 ppm), a multiplet for the C-2 proton (δ ~3.6 ppm), and signals for the protons on the carbons bearing hydroxyl groups (C-1 and C-6, δ ~3.4-3.8 ppm). The hydroxyl protons will appear as broad singlets, the position of which is dependent on concentration and solvent. |
| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms of the hexane backbone. The carbons bearing hydroxyl groups will be shifted downfield (δ ~60-75 ppm). |
| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching in the alcohol functional groups. C-H stretching absorptions will be observed around 2850-3000 cm⁻¹. [8][9] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a weak or absent molecular ion peak (m/z 134) due to facile fragmentation. Common fragments would arise from the loss of water and cleavage of the carbon-carbon bonds. |
| Specific Optical Rotation | A negative value is expected, confirming the (-) designation. The exact value would need to be determined experimentally. |
Determination of Enantiomeric Purity: A Critical Step
Confirming the enantiomeric purity of (-)-1,2,6-hexanetriol is crucial. Chiral chromatography , either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the method of choice for this analysis. [10][11][12]
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Derivatization: To increase the volatility of the triol, it is necessary to derivatize the hydroxyl groups. A common method is silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.
-
Chiral Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEXse), is essential for separating the enantiomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp at a slow rate (e.g., 2 °C/min) to a final temperature of around 200 °C. [12] * Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Detector Temperature: 250 °C
-
-
Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess (% ee).
Applications in Drug Development and Beyond
The trifunctional nature of (-)-1,2,6-hexanetriol makes it a versatile chiral building block in organic synthesis. Its three hydroxyl groups can be selectively protected and functionalized, allowing for the construction of complex molecular architectures with precise stereochemical control.
Caption: Potential applications of (-)-1,2,6-hexanetriol.
In the pharmaceutical industry, chiral diols are crucial intermediates for the synthesis of a wide range of drugs. While specific examples of commercial drugs derived directly from (-)-1,2,6-hexanetriol are not prominent in the literature, its structural motifs are present in many bioactive molecules. Its potential lies in its use as a scaffold to introduce multiple stereocenters in a controlled manner.
Beyond pharmaceuticals, the properties of 1,2,6-hexanetriol lend themselves to other applications. It is used as a humectant in cosmetics and as a plasticizer in the production of various polymers. [2]The chiral nature of the (-)-enantiomer could be exploited to create novel chiral polymers with unique properties.
Conclusion
(-)-1,2,6-Hexanetriol is a valuable chiral building block with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals. While detailed experimental protocols for its enantioselective synthesis and specific analytical data for the pure enantiomer are not extensively documented in readily available literature, this guide has outlined established methodologies that can be logically extended to this molecule. The principles of asymmetric dihydroxylation and enzymatic resolution provide clear pathways to obtaining this enantiomerically pure compound. Furthermore, the guide has detailed the expected analytical characteristics and a hypothetical protocol for determining enantiomeric purity, providing a solid foundation for researchers and drug development professionals to work with this important chiral molecule.
References
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- 5. US3773842A - Process for the preparation of 1,2,6-hexanetriol - Google Patents [patents.google.com]
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